2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide
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Overview
Description
The compound “2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide” is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a chlorophenyl group, an ethanesulfonyl group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the various functional groups. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic pyridazine ring could affect its solubility and reactivity .Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyridazines, have been found to interact with a variety of biological targets . These include enzymes like phosphodiesterase (PDE), receptors, and other proteins involved in cellular signaling . The specific targets of this compound may depend on its structural features and the cellular context in which it is used.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular signaling pathways, resulting in various biological effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . These include pathways involved in inflammation, pain perception, and cellular proliferation. The compound could potentially affect these or other pathways depending on its specific targets and mode of action.
Result of Action
Based on the information about similar compounds, it can be inferred that its action could result in a variety of effects, such as modulation of cellular signaling, changes in gene expression, and effects on cellular proliferation and survival .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-28(26,27)20-11-10-18(23-24-20)15-4-3-5-17(13-15)22-19(25)12-14-6-8-16(21)9-7-14/h3-11,13H,2,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKZASVALTUXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide |
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